NU 9056

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

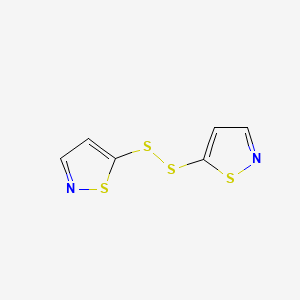

The compound “2-(1,2-thiazol-5-yl)ethan-1-ol” is a related compound with a molecular weight of 129.18 . Another related compound is “1-(1,2-Thiazol-5-yl)methanamine” with a molecular formula of CHNS and an average mass of 114.169 Da .

Synthesis Analysis

In a study, a series of 5-substituted-2-thiazol-4-n-propylpiperazines were synthesized for pharmacological characterization . The alkyl chain between position 2 of the thiazole ring and the terminal secondary N-methylamino function was elongated from three to four methylene groups .Molecular Structure Analysis

The molecular structure of “1-(1,2-Thiazol-5-yl)methanamine” has been reported with a monoisotopic mass of 114.025169 Da .Physical and Chemical Properties Analysis

The physical and chemical properties of “1-(1,2-Thiazol-5-yl)methanamine” include a molar refractivity of 31.2±0.3 cm3, and it has 2 H bond acceptors and 2 H bond donors .Aplicaciones Científicas De Investigación

Agente neuroprotector en la disfunción cerebral

NU 9056 se ha identificado como un inhibidor de KAT 5 y ha mostrado potencial en aliviar la disfunción cerebral mediante la inhibición de la activación del inflamasoma NLRP3 . Este compuesto afecta la microbiota intestinal y los metabolitos derivados en ratones tratados con LPS, lo que sugiere su papel en el tratamiento de la encefalopatía asociada a sepsis (SAE) .

Inhibición de la histona acetiltransferasa

Como inhibidor de la histona acetiltransferasa, this compound es más potente contra KAT5/Tip60 que otras enzimas como PCAF, p300 y GCN5 . Reduce eficazmente los niveles de acetilación de histonas específicas en células de cáncer de próstata, lo que indica su utilidad en estudios epigenéticos y tratamiento del cáncer .

Actividad antiproliferativa en el cáncer

This compound exhibe actividad antiproliferativa en cultivos de cáncer de próstata tanto sensibles a andrógenos como independientes de andrógenos . Induce el arresto del ciclo celular y la apoptosis, destacando su potencial como agente terapéutico en la investigación del cáncer .

Modulación de la microbiota intestinal

Las investigaciones indican que this compound puede modular la composición de la microbiota intestinal, lo cual es crucial para mantener la salud gastrointestinal e influir en la inmunidad sistémica . Esta aplicación podría conducir a nuevos tratamientos para enfermedades relacionadas con la disbiosis de la microbiota intestinal<a aria-label="1: Las investigaciones indican que this compound puede modular la composición de la microbiota intestinal, lo cual es crucial para mantener la salud gastrointestinal e influir en la inmunidad sistémica1" data-citationid="568d48b8-0868-18fd-078c-f89070238fb8-27" h="ID=SERP,5015.1" href="https://www.researchgate.net/publication/353213282_NU9056_a_KAT_5_Inhibitor_Treatment_Alleviates

Mecanismo De Acción

Target of Action

NU 9056, also known as “1,2-bis(isothiazol-5-yl)disulfane” or “5-(1,2-Thiazol-5-yldisulfanyl)-1,2-thiazole”, is a potent and selective inhibitor of KAT5 (Tip60) histone acetyltransferase . KAT5 plays a crucial role in the regulation of gene expression and is involved in various cellular processes, including DNA repair, cell proliferation, and apoptosis .

Mode of Action

This compound interacts with its target, KAT5, inhibiting its activity . This inhibition leads to a decrease in protein acetylation, which is a key process in gene expression regulation . By inhibiting KAT5, this compound can affect the expression of various genes, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of KAT5 by this compound affects several biochemical pathways. For instance, it has been shown to inhibit the epithelial-mesenchymal transition (EMT), a process involved in cancer progression and metastasis . It also blocks the DNA damage response, which is crucial for maintaining genomic stability .

Result of Action

This compound has been shown to induce apoptosis (programmed cell death) in prostate cancer cells . It also inhibits cell proliferation and induces G2/M phase arrest . Furthermore, this compound has been found to alleviate lipopolysaccharide (LPS)-induced cognitive impairment, anxiety, and depression in experimental mice .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

NU 9056 selectively inhibits KAT5 (Tip60) histone acetyltransferase, with IC50 values less than 2 µM . It shows more than 16-fold selectivity for Tip60 over other histone acetyltransferases such as PCAF, p300, and GCN5 . This compound inhibits protein acetylation in prostate cancer cell lines and blocks the DNA damage response .

Cellular Effects

This compound has been shown to decrease the proliferation of LNCaP cells, a prostate cancer cell line . It induces apoptosis via caspase activation . In addition, this compound treatment results in decreased levels of acetylated histone H4K16, H3K14, and H4K8, targets for Tip60-mediated acetylation .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of KAT5 (Tip60) histone acetyltransferase . This inhibition leads to decreased levels of acetylated histones, which are targets for Tip60-mediated acetylation . The decrease in histone acetylation disrupts the DNA damage response and induces apoptosis in prostate cancer cells .

Temporal Effects in Laboratory Settings

It has been shown to induce apoptosis in prostate cancer cells in a time-dependent manner .

Metabolic Pathways

As an inhibitor of KAT5 (Tip60) histone acetyltransferase, it likely interacts with enzymes involved in histone acetylation .

Subcellular Localization

As an inhibitor of KAT5 (Tip60) histone acetyltransferase, it likely localizes to the nucleus where histone acetylation occurs .

Propiedades

IUPAC Name |

5-(1,2-thiazol-5-yldisulfanyl)-1,2-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2S4/c1-3-7-9-5(1)11-12-6-2-4-8-10-6/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRAMCAHIWHWRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=C1)SSC2=CC=NS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is NU9056 and what is its primary mechanism of action?

A1: NU9056 (1,2-bis(isothiazol-5-yl)disulfane) is a small molecule inhibitor of lysine acetyltransferase 5 (KAT5), also known as Tip60. [] KAT5 is an enzyme that plays a crucial role in various cellular processes, including transcriptional regulation, DNA damage repair, and cell signaling, by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins. [] By inhibiting KAT5, NU9056 disrupts these cellular processes and affects the expression of downstream target genes, ultimately leading to a range of effects depending on the cell type and context.

Q2: What specific cancers have been studied in relation to NU9056 and KAT5 inhibition?

A2: Preclinical research has investigated the potential of NU9056 in various cancer models. Studies show promising results in anaplastic thyroid carcinoma (ATC) [], extranodal NK/T cell lymphoma (ENKTL) [], esophageal cancer [], and prostate cancer. [] In these cancers, KAT5 is often overexpressed and associated with aggressive tumor behavior and poor prognosis. [, ]

Q3: How does NU9056 affect the growth and survival of cancer cells?

A3: NU9056 has been shown to inhibit the proliferation, migration, and invasion of various cancer cell lines. [, , ] It accomplishes this by interfering with key signaling pathways involved in cell cycle progression, apoptosis, and epithelial-mesenchymal transition (EMT). [, ] For instance, in ATC cells, NU9056 downregulates miR-202 expression by shortening the half-life of its transcription factor c-Myc, leading to the suppression of tumor growth and invasion. [] In ENKTL cells, NU9056 induces cell cycle arrest, promotes apoptosis, and inhibits the JAK2/STAT3 signaling pathway, ultimately leading to reduced cell viability. []

Q4: Beyond cancer, what other therapeutic applications have been explored for NU9056?

A4: Research indicates potential therapeutic benefits of NU9056 in other areas like inflammatory diseases and parasitic infections. Studies in a murine model of allergic conjunctivitis (AC) demonstrated that NU9056 could alleviate ocular inflammation by inhibiting the PI3K/AKT pathway. [] Furthermore, NU9056 effectively inhibited the growth and survival of the malaria parasite Plasmodium falciparum by targeting its histone acetyltransferase protein, PfMYST. []

Q5: Does NU9056 impact the inflammatory response?

A5: Yes, NU9056 has shown promising anti-inflammatory effects. For example, in LPS-treated mice (a model for sepsis-associated encephalopathy), NU9056 treatment improved survival rates and alleviated cognitive impairment, anxiety, and depression. [] These beneficial effects were linked to the inhibition of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses. [, ] NU9056 also showed a protective effect in a murine model of allergic conjunctivitis, reducing inflammation and eosinophilic infiltration by inhibiting the PI3K/AKT pathway. []

Q6: Has NU9056 been investigated in the context of viral infections?

A6: Yes, a study investigated the impact of NU9056 on Kaposi's sarcoma-associated herpesvirus (KSHV). [] The research demonstrated that NU9056 could inhibit both lytic and latent gene expression of KSHV and reduce the viability of KSHV-infected B lymphoma cells. [] These findings suggest NU9056's potential as an antiviral agent against KSHV infection and its associated malignancies.

Q7: What is the role of KAT5 in muscle cell differentiation, and how does NU9056 affect this process?

A7: Research suggests that KAT5 plays a critical role in regulating the differentiation of muscle stem cells. [] A study demonstrated that inhibiting KAT5 with NU9056 could rescue the impaired differentiation observed in emerin-null myogenic progenitors, a model for Emery-Dreifuss muscular dystrophy. [] These findings highlight the potential of KAT5 inhibition as a therapeutic strategy for muscle wasting diseases.

Q8: How does NU9056 affect memory consolidation in mice?

A8: A study investigated the role of the histone variant H2A.Z in memory consolidation and found that NU9056, by inhibiting Tip60 (a regulator of H2A.Z), could influence this process. [] Administering NU9056 at specific time points after learning enhanced remote contextual fear memory in mice, while a delayed administration impaired recall initially but protected the memory from further decline. [] These findings suggest a complex role of Tip60 and H2A.Z in memory formation and consolidation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![sodium;chromium;4-hydroxy-3-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]-N-phenylbenzenesulfonamide](/img/structure/B591343.png)